molecular formula C16H26N2 B14145538 (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine CAS No. 827326-64-7

(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No.: B14145538
CAS No.: 827326-64-7
M. Wt: 246.39 g/mol
InChI Key: FALFMIMJTHISKA-UHFFFAOYSA-N
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Description

(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with an isopropyl group at the para position and a pyrrolidine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-isopropylbenzyl chloride and 2-pyrrolidineethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-isopropylbenzyl chloride is reacted with 2-pyrrolidineethanol under reflux conditions in an appropriate solvent like toluene or ethanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzyl alcohol: Shares the isopropylbenzyl moiety but lacks the pyrrolidine ring.

    2-Pyrrolidin-1-yl-ethanol: Contains the pyrrolidine ring but lacks the isopropylbenzyl group.

Uniqueness

(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the combination of the isopropylbenzyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

827326-64-7

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C16H26N2/c1-14(2)16-7-5-15(6-8-16)13-17-9-12-18-10-3-4-11-18/h5-8,14,17H,3-4,9-13H2,1-2H3

InChI Key

FALFMIMJTHISKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCN2CCCC2

Origin of Product

United States

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